molecular formula C16H15N3O2S B5737309 1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea

1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea

Cat. No.: B5737309
M. Wt: 313.4 g/mol
InChI Key: BMESQLJQGBRZBE-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-ethoxy-1,3-benzothiazol-2-amine+phenyl isocyanateThis compound\text{6-ethoxy-1,3-benzothiazol-2-amine} + \text{phenyl isocyanate} \rightarrow \text{this compound} 6-ethoxy-1,3-benzothiazol-2-amine+phenyl isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-1,3-benzothiazol-2-yl)urea
  • 1-(6-Ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
  • N’-(6-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylthiourea

Uniqueness

1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea stands out due to its unique combination of the benzothiazole and phenylurea moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-21-12-8-9-13-14(10-12)22-16(18-13)19-15(20)17-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMESQLJQGBRZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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